4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide
Description
4-Chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide is a benzamide derivative featuring a 1,8-naphthyridine core substituted with methyl groups at positions 5 and 5. The benzamide moiety is functionalized with a para-chloro substituent, which may enhance electronic effects and influence molecular interactions. For example, the non-chlorinated parent compound, N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide, was brominated using N-bromosuccinimide to yield dibromomethyl derivatives, highlighting the reactivity of the naphthyridine scaffold .
Properties
CAS No. |
289631-43-2 |
|---|---|
Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O/c1-10-9-11(2)19-16-14(10)7-8-15(20-16)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,19,20,21,22) |
InChI Key |
DJSVPLHHJOZIDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide typically involves the following steps:
Formation of the 1,8-naphthyridine core: The 1,8-naphthyridine ring can be synthesized using multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as tetrabromobenzene-1,3-disulfonamide or poly(dibromo-ethylbenzene-1,3-disulfonamide).
Introduction of the 5,7-dimethyl groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents.
Chlorination: The 4-chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the benzamide moiety: The final step involves the coupling of the 1,8-naphthyridine derivative with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Amide Bond Formation and Modifications
The benzamide group is introduced via coupling reactions between 5,7-dimethyl-1,8-naphthyridin-2-amine and 4-chlorobenzoyl chloride. Key methods include:
The amide bond exhibits stability under acidic and basic conditions but undergoes hydrolysis in concentrated HCl at elevated temperatures (>80°C) .
2.1. Electrophilic Substitution
The electron-rich 1,8-naphthyridine core participates in electrophilic substitutions, primarily at positions 4 and 6:
2.2. Cross-Coupling Reactions
The 2-amino group and halogenated derivatives facilitate palladium-catalyzed couplings:
| Reaction | Catalyst | Substrate | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | 6-Bromo-naphthyridine + aryl boronic acid | 60% | |
| Buchwald-Hartwig | Pd(dba) | 2-Amino + aryl halide | 55% |
3.1. Reduction
The naphthyridine ring undergoes partial reduction under controlled conditions:
3.2. Oxidation
The methyl groups at positions 5 and 7 resist oxidation under standard conditions (e.g., KMnO, CrO) but react with SeO to form aldehydes .
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming quinolinic acid derivatives .
-
Thermal Stability : Decomposes at >250°C without melting, generating CO and chlorinated byproducts.
Biological Activity Correlations
-
Anticancer Activity : Apoptosis induction via Bcl-2 protein modulation .
-
Antimicrobial Effects : Inhibition of DNA gyrase in Gram-positive bacteria .
Synthetic Challenges and Optimization
-
Regioselectivity : Steric hindrance from 5,7-dimethyl groups limits functionalization at position 6 .
-
Amide Hydrolysis : Requires protecting groups (e.g., Boc) during multi-step syntheses .
This compound’s reactivity profile underscores its versatility as a scaffold for drug discovery, particularly in oncology and infectious disease research.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide demonstrates effectiveness against various bacterial strains. The presence of the naphthyridine moiety is crucial for its biological activity, as it enhances interaction with microbial enzymes and receptors .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis . Notably, research has indicated that similar naphthyridine derivatives can act as inhibitors of specific kinases involved in cancer progression .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders.
Agricultural Chemistry
Pesticide Development
The compound's structural attributes make it a candidate for developing novel pesticides. Research has focused on its efficacy against specific pests while minimizing toxicity to non-target organisms. The chlorinated naphthyridine framework is particularly appealing for creating selective herbicides and insecticides .
Plant Growth Regulation
Studies have indicated that certain naphthyridine derivatives can act as plant growth regulators. They influence hormone levels within plants, promoting growth and improving resistance to environmental stressors. This application is vital for enhancing crop yields and sustainability in agriculture .
Material Science
Polymeric Composites
In material science, this compound has been explored as an additive in polymeric composites. Its incorporation can enhance thermal stability and mechanical properties of polymers. Research suggests that the compound can improve the durability of materials used in various industrial applications .
Nanotechnology Applications
Recent advancements have led to the exploration of this compound in nanotechnology. Its unique chemical properties allow it to be used in synthesizing nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems and diagnostic imaging .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5,7-Dimethyl-1,8-Naphthyridin-2-yl)Benzamide (Parent Compound)
Key Differences :
- Substituent : The parent compound lacks the 4-chloro group on the benzamide ring.
- Reactivity : Bromination of the parent compound at the methyl groups demonstrates the susceptibility of the naphthyridine core to electrophilic substitution. The chloro substituent in the target compound may alter reactivity by introducing electron-withdrawing effects .
- Crystallographic Data: The parent compound forms co-crystals with pyrrolidine-2,5-dione, stabilized by hydrogen bonding.
LESBOC (Acetamide Derivative)
Structural and Functional Contrasts :
Implications :
- The chloro substituent could enhance intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogs.
3-(Aminosulfonyl)-4-Chloro-N-(Indol-1-yl)Benzamide ()
This pharmacopeial compound shares the 4-chloro-benzamide motif but is linked to an indole moiety instead of a naphthyridine. It illustrates the pharmacological relevance of chloro-benzamide derivatives, though its structural divergence limits direct comparison .
Research Findings and Limitations
- Synthetic Challenges : The bromination of the parent compound () suggests that halogenation at the naphthyridine methyl groups is feasible. However, the impact of a pre-existing chloro substituent on further functionalization remains unexplored.
- Structural Insights : The dihedral angle in LESBOC indicates conformational adaptability, which may influence the target compound’s binding affinity in hypothetical biological applications.
- Data Gaps: No direct crystallographic or spectroscopic data for this compound were found in the provided evidence. Comparative analyses rely on extrapolation from analogs.
Biological Activity
4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 5,7-dimethyl-1,8-naphthyridin-2-amine with appropriate benzoyl chloride derivatives under basic conditions. Characterization methods such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship indicates that modifications at specific positions on the naphthyridine ring can enhance antimicrobial efficacy. For example, the introduction of electron-withdrawing groups has been linked to improved potency against M. tuberculosis .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | TBD | M. tuberculosis |
| Isoniazid | 0.15 | M. tuberculosis |
| Compound X (related structure) | 0.50 | E. coli |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest .
Table 2: Anticancer Activity Profile
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | TBD | Apoptosis induction |
| HT-29 (colon) | TBD | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Modifications such as halogen substitutions or changes in the naphthyridine moiety can enhance or diminish its biological activities.
Key SAR Findings:
- Halogen Substitution: The presence of chlorine at the para position on the benzamide enhances antimicrobial activity.
- Naphthyridine Modifications: Variations in methyl substitutions on the naphthyridine ring can affect potency against specific pathogens.
- Functional Groups: The introduction of polar functional groups can improve solubility and bioavailability.
Case Study 1: Antimycobacterial Efficacy
A study examining a series of naphthyridine derivatives found that compounds similar to this compound exhibited submicromolar activity against M. tuberculosis. The research emphasized the importance of structural optimization for enhancing efficacy while minimizing cytotoxic effects on human cells .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that certain derivatives of naphthyridine showed promising results in inhibiting cell growth and inducing apoptosis. Specifically, compounds with a similar backbone to this compound were noted for their ability to target specific signaling pathways involved in cancer progression .
Q & A
Q. Optimization Strategies :
- Use continuous flow reactors for precise temperature control to minimize side products .
- Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.2:1 acyl chloride:amine) to drive completion .
Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect amide C=O stretch (~1686 cm⁻¹) and C-Cl vibrations (~737 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 424.28) .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) for purity assessment .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
Contradictions often arise from assay-specific variables:
- Experimental Design :
- Data Analysis :
- Apply ANOVA to compare IC₅₀ values across studies.
- Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric ATP assays) .
Example : If anti-cancer activity varies, confirm via apoptosis markers (e.g., caspase-3 activation) and molecular docking to check target binding consistency .
Advanced: What computational approaches are used to predict the compound’s reactivity and pharmacological properties?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
- Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase, PDB ID: 1M17). Prioritize binding poses with ΔG < −7 kcal/mol .
- ADMET Prediction :
Advanced: How can crystallographic studies elucidate structural modifications affecting bioactivity?
Methodological Answer:
- Single-Crystal X-ray Diffraction :
- Grow crystals via slow evaporation (e.g., DMSO/EtOH).
- Resolve bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles to assess planarity of the benzamide-naphthyridine system .
- Structure-Activity Relationship (SAR) :
- Compare with analogs (e.g., 5,7-dimethyl vs. unsubstituted naphthyridine) to identify steric/electronic effects on receptor binding .
Example : Methyl groups at positions 5 and 7 may enhance hydrophobic interactions with enzyme active sites .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Storage : Keep at −20°C in amber vials under argon to prevent hydrolysis/oxidation .
- Stability Testing :
Advanced: How can environmental fate studies inform safe handling and disposal protocols?
Methodological Answer:
- Environmental Persistence :
- Use OECD 307 guidelines to measure biodegradation in soil/water systems .
- GC-MS to detect breakdown products (e.g., chlorinated phenols) .
- Ecotoxicity :
- Daphnia magna assays (48h LC₅₀) and algal growth inhibition tests (OECD 201) .
Advanced: What strategies mitigate synthetic challenges like low yields or impurity formation?
Methodological Answer:
- Low Yield Solutions :
- Optimize protecting groups (e.g., Boc for amines) during multi-step synthesis .
- Use microwave-assisted synthesis to enhance reaction rates .
- Impurity Control :
- Employ DoE (Design of Experiments) to screen variables (temperature, solvent polarity).
- Purify via preparative HPLC with a C18 column and 0.1% TFA modifier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
